molecular formula C10H24ClN B127489 1-Decanamine, hydrochloride CAS No. 143-09-9

1-Decanamine, hydrochloride

Cat. No.: B127489
CAS No.: 143-09-9
M. Wt: 193.76 g/mol
InChI Key: RMKNCYHVESPYFD-UHFFFAOYSA-N
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Description

1-Decanamine, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H24ClN and its molecular weight is 193.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Encoded Chemical Libraries (DECLs)

  • DECLs, which include diverse chemical compounds, have gained attention as a powerful tool in drug development. The combinatorial nature of these libraries enables the discovery of hit compounds suitable for further lead development. The compounds derived from DECLs showcase the potential of this technology in producing hits that can be advanced in pharmaceutical research (Franzini & Randolph, 2016).

Environmental Chemistry and Toxicology

  • Chlorophenols (CPs), which are similar in structure to chlorinated organic compounds like 1-Decanamine, hydrochloride, have been extensively studied due to their toxicity and environmental impact. Research has explored the use of Zero Valent Iron (ZVI) and iron-based bimetallic systems for the dechlorination and removal of CPs from the environment, highlighting the importance of such compounds in environmental remediation processes (Gunawardana, Singhal, & Swedlund, 2011).

Bioaccumulation Studies

  • Decamethylpentacyclosiloxane (D5), another compound with structural similarities, has been the subject of bioaccumulation assessments due to its high production volume and widespread use in personal care products. Studies on D5 provide insights into its environmental behaviors and potential impacts on human health and ecosystems, which could be relevant for understanding the environmental interactions of this compound (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

Chemical Reviews and Safety Evaluations

  • Comprehensive reviews of other hydrochloride compounds, such as hydroxychloroquine, provide a framework for understanding the pharmacological properties, clinical efficacy, and safety profiles of similar compounds. This kind of information is crucial for evaluating the potential therapeutic uses and risks associated with chemicals like this compound (Bansal et al., 2020).

Safety and Hazards

1-Decanamine, hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Properties

IUPAC Name

decylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKNCYHVESPYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-09-9
Record name 1-Decanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.